molecular formula C24H42O3 B049437 5beta-Cholane-3alpha,7beta,24-triol CAS No. 130593-75-8

5beta-Cholane-3alpha,7beta,24-triol

Cat. No. B049437
CAS RN: 130593-75-8
M. Wt: 378.6 g/mol
InChI Key: NGALQDLKWWSXMK-ULQOMZCQSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like 5beta-cholestane-3alpha, 7alpha, 25-triol and its derivatives involves complex procedures starting from chenodeoxycholic acid, which is converted into various intermediates before finally achieving the desired triol. These processes include reactions with formic acid, thionyl chloride, diazomethane, and Wolff rearrangement among others, demonstrating the complexity of synthesizing bile alcohols and their derivatives (Cohen et al., 1975).

Molecular Structure Analysis

The molecular structure of 5beta-Cholane-3alpha,7beta,24-triol and related compounds is characterized by detailed spectroscopic analysis including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance. These techniques allow for the determination of structural features such as the configuration of hydroxyl groups and the presence of specific functional groups that are critical for their biological activity.

Chemical Reactions and Properties

The chemical properties of this compound derivatives involve reactions such as hydroboration, oxidation, and dehydration. These reactions facilitate the modification of the molecular structure, leading to the synthesis of epimeric and stereoisomeric forms, which are useful for biological studies of bile acid biosynthesis (Dayal et al., 1978).

Scientific Research Applications

Metabolic Pathways and Disease Treatment

Research on various natural and synthetic compounds highlights the exploration of metabolic pathways, with a focus on treating metabolic diseases like diabetes, obesity, and their complications. For example, the identification and evaluation of plants used in traditional medicine reveal potential hypoglycemic activities, suggesting the relevance of natural compounds in regulating blood glucose levels, which could be a related area of interest for the application of 5beta-Cholane-3alpha,7beta,24-triol in metabolic disease treatment or management (A. Al-Aboudi & F. Afifi, 2011).

Drug Delivery Systems

In the domain of drug delivery, the exploration of chitosan as a carrier for antidiabetic drugs illustrates the ongoing efforts to enhance the efficacy and specificity of treatment modalities for metabolic diseases. Such research underlines the importance of innovative drug delivery systems, potentially implicating the use of specific compounds like this compound in targeted therapies or as part of complex treatment solutions (Sanjib Sarkar et al., 2020).

Molecular Mechanisms and Therapeutic Targets

Understanding the molecular mechanisms underlying metabolic diseases and identifying new therapeutic targets are crucial for developing effective treatments. Research into compounds with hypoglycemic, anti-inflammatory, and antioxidant properties, such as resveratrol, sheds light on the multi-target approach required to manage complex diseases. This approach could be relevant for studying the effects and applications of this compound in similar contexts, aiming at modulating metabolic pathways and improving health outcomes (Dandan Huang et al., 2020).

properties

IUPAC Name

(3R,5S,7S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O3/c1-15(5-4-12-25)18-6-7-19-22-20(9-11-24(18,19)3)23(2)10-8-17(26)13-16(23)14-21(22)27/h15-22,25-27H,4-14H2,1-3H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGALQDLKWWSXMK-ULQOMZCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

130593-75-8
Record name (3alpha,5beta,7beta)-Cholane-3,7,24-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130593758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3.ALPHA.,5.BETA.,7.BETA.)-CHOLANE-3,7,24-TRIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49AM7E73PT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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